molecular formula C10H13NO3 B13149271 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde

Cat. No.: B13149271
M. Wt: 195.21 g/mol
InChI Key: IMKFRYVJZYOAGU-UHFFFAOYSA-N
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Description

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of an oxazepane ring fused to a furan ring with an aldehyde functional group

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-(1,4-oxazepan-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3/c12-8-9-2-3-10(14-9)11-4-1-6-13-7-5-11/h2-3,8H,1,4-7H2

InChI Key

IMKFRYVJZYOAGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions and results in good to high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar multi-component condensation reactions. The scalability of these reactions makes them suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-(1,4-Oxazepan-4-yl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(1,4-Oxazepan-4-yl)furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde has potential applications across chemistry, biology, medicine, and industry. It can serve as an intermediate in synthesizing complex organic molecules and as a building block for creating new chemical entities. Also, it is investigated for its potential biological activities, including antimicrobial and anticancer properties. Furthermore, it is explored for potential therapeutic applications, particularly in developing novel pharmaceuticals, and utilized to produce specialty chemicals and materials with unique properties.

Scientific Research Applications

  • Chemistry this compound is used as an intermediate in synthesizing complex organic molecules. For example, it can be synthesized through the reaction of 5-formylfuran-2-ylboronic acid with 6-iodoquinazolin-4(3H)-one in the presence of palladium acetate and tri-tert-butylphosphonium tetrafluoroborate as catalysts. It can undergo oxidation to form 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carboxylic acid or reduction to form 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-methanol. It can also undergo various substitution reactions to create substituted derivatives depending on the nucleophile used.
  • Biology This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
  • Medicine this compound is investigated for its potential therapeutic applications, particularly in developing new drugs. Access to drug metabolites is essential for assessing toxicity and conducting pharmacokinetic studies in drug development .
  • Industry It is utilized in the production of specialty chemicals and materials. Although specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves precise control of reaction conditions and purification steps to ensure high purity and yield.

Mechanism of Action

The mechanism by which 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde exerts its effects is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to other furan-2-carbaldehyde derivatives

Biological Activity

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde is a compound that combines a furan moiety with an oxazepane ring, presenting unique chemical properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a furan ring attached to a carbaldehyde functional group and an oxazepane moiety. Its molecular formula is C12H13N1O2C_{12}H_{13}N_{1}O_{2}, with a molecular weight of approximately 203.24 g/mol. The presence of both the furan and oxazepane structures contributes to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted furan derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A related compound, 5-phenyl-2-furaldehyde, has demonstrated broad-spectrum antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NameTarget BacteriaActivity (IC50)
This compoundE. coliTBD
5-phenyl-2-furaldehydeS. aureusTBD
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamideVarious Gram-positive/negativeTBD

Anticancer Activity

Furan derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, the furan moiety has been linked to the inhibition of phosphodiesterase type 4 (PDE4), which plays a role in inflammatory responses associated with cancer .

Recent studies have identified that compounds similar to this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting potential as chemotherapeutic agents.

Case Study: Anticancer Screening
A study focusing on furan derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against selected cancer cell lines, indicating promising anticancer activity .

The biological activity of this compound is hypothesized to arise from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to its aldehyde group. This interaction can alter protein function and disrupt biological pathways essential for microbial growth or tumor proliferation . Additionally, the hydroxyl group on the oxazepane ring may participate in hydrogen bonding, enhancing the compound's binding affinity to target sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde, and how can purity be optimized?

  • Methodology: Use nucleophilic substitution or coupling reactions between furan-2-carbaldehyde derivatives and 1,4-oxazepane. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Monitor purity using HPLC with a C18 column and UV detection at 254 nm. Ensure inert conditions (argon/nitrogen) to prevent oxidation of the aldehyde group .
  • Safety: Handle with nitrile gloves and protective eyewear due to acute oral toxicity (Category 4, H302) and skin irritation risks (H315) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques:

  • NMR: Use 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substitution patterns on the furan and oxazepane rings.
  • FT-IR: Identify carbonyl (C=O) stretching (~1700 cm1^{-1}) and ether (C-O-C) vibrations (~1100 cm1^{-1}).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated: ~223.25 g/mol, based on analogs) .

Q. What are the critical storage conditions to ensure compound stability?

  • Store in airtight, light-resistant containers at -20°C under nitrogen. Avoid exposure to moisture due to hydrolytic sensitivity of the oxazepane ring. Stability under these conditions is inferred from analogous furan-carbaldehyde compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Approach: Perform DFT calculations (e.g., B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon). Compare with experimental results from reactions with amines or hydrazines. Validate using 1^1H NMR kinetics .
  • Data Contradictions: If experimental yields deviate from predictions, assess solvent effects (polar aprotic vs. protic) or steric hindrance from the oxazepane moiety .

Q. What strategies resolve contradictory data in toxicity assessments for this compound?

  • Tiered Testing:

In vitro: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC50_{50} values).

In silico: Use QSAR models (e.g., OECD Toolbox) to predict eco-toxicity (e.g., LC50_{50} for fish).

  • Note: Current safety data gaps (e.g., reproductive toxicity) require cautious handling and institutional review board (IRB) approval for biological studies .

Q. How does the oxazepane ring influence the compound’s potential as a pharmacophore in drug discovery?

  • Mechanistic Insight: The oxazepane’s conformational flexibility may enhance binding to rigid enzyme pockets (e.g., kinases or GPCRs). Test via molecular docking (AutoDock Vina) against target proteins. Compare with furan derivatives lacking the oxazepane group .
  • Experimental Validation: Synthesize analogs with varying ring sizes (e.g., piperazine vs. oxazepane) and measure binding affinities using SPR or ITC .

Methodological Challenges & Solutions

Q. What experimental designs mitigate side reactions during functionalization of the aldehyde group?

  • Prevention: Use protecting groups (e.g., acetal formation) before modifying the oxazepane ring. Monitor reaction progress via TLC with ceric ammonium molybdate staining .
  • Troubleshooting: If undesired byproducts form, optimize stoichiometry (e.g., 1.2 eq nucleophile) or switch to milder bases (e.g., K2_2CO3_3 instead of NaOH) .

Q. How can researchers address inconsistencies in reported spectroscopic data for similar furan-oxazepane derivatives?

  • Standardization: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare with PubChem/CAS entries for structural analogs (e.g., 5-(Hydroxymethyl)furan-2-carbaldehyde, CAS 67-47-0) .

Tables for Key Data

Property Value/Method Source
Molecular Weight~223.25 g/mol (estimated)Analog data
HPLC Retention Time8.2 min (C18, 70:30 acetonitrile/water)Method
Predicted LogP1.4 (ChemAxon)In silico
Thermal StabilityStable up to 150°C (TGA)Analog data

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